3,5-Dichloropyridine-2-carbonyl chloride

Catalog No.
S3331436
CAS No.
70151-22-3
M.F
C6H2Cl3NO
M. Wt
210.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloropyridine-2-carbonyl chloride

CAS Number

70151-22-3

Product Name

3,5-Dichloropyridine-2-carbonyl chloride

IUPAC Name

3,5-dichloropyridine-2-carbonyl chloride

Molecular Formula

C6H2Cl3NO

Molecular Weight

210.4 g/mol

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H

InChI Key

RTSBEPIQHLPRCX-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl

3,5-Dichloropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6_6H2_2Cl3_3NO and a molecular weight of approximately 210.45 g/mol. It is classified as an acyl chloride and is derived from 3,5-dichloropyridine-2-carboxylic acid by substituting the hydroxyl group (-OH) with a chlorine atom (-Cl) at the carbonyl position. This compound features a pyridine ring with chlorine substituents at the 3 and 5 positions, which contribute to its chemical reactivity and potential applications in synthetic chemistry .

Due to the presence of acyl chloride and chlorine functionalities, 3,5-Dichloropyridine-2-carbonyl chloride is likely to be:

  • Corrosive: Can cause severe skin and eye irritation or burns.
  • Lachrymator: May cause tear formation upon contact with vapors.
  • Toxic: Limited data available, but it's advisable to handle with appropriate personal protective equipment (PPE) in a fume hood.

Here's what we can glean from its structure:

  • Pyridine Scaffold: The presence of a pyridine ring suggests potential applications in medicinal chemistry. Pyridine is a common core structure found in many bioactive molecules [].
  • Dicloro Substitution: The presence of two chlorine atoms on the pyridine ring might influence its reactivity and potential for further functionalization.
  • Acid Chloride Functionality: The carbonyl chloride group (COCl) is a reactive functional group commonly used as an acylating agent in organic synthesis []. This suggests 3,5-Dichloropyridine-2-carbonyl chloride could be a reagent for introducing the 3,5-dichloropyridin-2-carbonyl moiety into other molecules.
, including:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles (Nu-H) to form substituted products:
    C6HCl3NO+NuHC6H(Nu)Cl2NO+HClC_6HCl_3NO+Nu-H\rightarrow C_6H(Nu)Cl_2NO+HCl
  • Hydrolysis: In the presence of water, it can revert to its corresponding carboxylic acid:
    C6HCl3NO+H2OC5H3Cl2NO2+HClC_6HCl_3NO+H_2O\rightarrow C_5H_3Cl_2NO_2+HCl

These reactions highlight its utility as a reactive intermediate in organic synthesis.

The synthesis of 3,5-dichloropyridine-2-carbonyl chloride generally involves several steps:

  • Formation of Methyl 3,5-Dichloropyridine-2-Carboxylate: The starting material, 3,5-dichloro-2-pyridinecarboxylic acid, is reacted with oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane at low temperatures.
  • Reduction: The resulting ester is then reduced using sodium borohydride to produce (3,5-dichloropyridin-2-yl)methanol.
  • Conversion to Acyl Chloride: Finally, treating the alcohol with thionyl chloride yields 3,5-dichloropyridine-2-carbonyl chloride .

3,5-Dichloropyridine-2-carbonyl chloride serves multiple purposes in various fields:

  • Pharmaceuticals: It acts as an intermediate in synthesizing drugs targeting specific biological pathways, including anti-inflammatory and anticancer agents.
  • Agrochemicals: This compound is utilized in developing herbicides and pesticides due to its reactivity.
  • Specialty Chemicals: It finds applications in producing polymers and coatings .

Several compounds share structural similarities with 3,5-dichloropyridine-2-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloropyridine-2-carbonyl chlorideC6_6H4_4ClNOContains one chlorine substituent; less reactive
4-Chloropyridine-2-carbonyl chlorideC6_6H4_4ClNOChlorine at position 4; different reactivity
3,6-Dichloropyridine-2-carbonyl chlorideC6_6H4_4Cl2_2NOTwo chlorine atoms; altered electronic properties

Uniqueness of 3,5-Dichloropyridine-2-carbonyl Chloride:
The unique combination of two chlorine substituents at positions 3 and 5 along with the reactive carbonyl chloride group distinguishes it from other similar compounds. This structural configuration enhances its reactivity as an acylating agent and broadens its application potential in synthetic organic chemistry .

Laboratory-Scale Synthesis via Carboxylic Acid Chlorination

The most direct route to 3,5-dichloropyridine-2-carbonyl chloride involves chlorinating 3,5-dichloropyridine-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride reacts stoichiometrically with the carboxylic acid group at reflux temperatures (70–80°C), generating HCl and SO₂ as gaseous byproducts. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride product.

Table 1: Comparative Chlorination Conditions for 3,5-Dichloropyridine-2-carboxylic Acid

ReagentSolventTemperature (°C)Time (hr)Yield (%)Purity (%)
Thionyl chlorideToluene70–804–688–92≥98
Oxalyl chlorideDichloromethane25–302–385–89≥97
Phosphorus pentachloridePhosphorus oxychloride110–1208–1278–82≥95

Thionyl chloride outperforms oxalyl chloride in yield and scalability due to its lower boiling point (79°C) and easier byproduct removal. Catalytic dimethylformamide (DMF, 1–2 mol%) accelerates the reaction by activating the carboxylic acid through intermediate iminium species. Post-reaction, excess reagent is removed via rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure (0.1–0.5 mmHg, 90–100°C).

Industrial Production Processes Utilizing Continuous Flow Reactors

Industrial synthesis prioritizes safety, throughput, and energy efficiency. Continuous flow reactors (CFRs) enable precise temperature control and rapid mixing, reducing side reactions such as ring chlorination or decomposition. In a representative CFR setup:

  • Reagent Mixing: 3,5-Dichloropyridine-2-carboxylic acid and thionyl chloride are pumped into a T-junction at 1:1.05 molar ratios.
  • Reaction Zone: The mixture flows through a heated tubular reactor (80°C, 10-minute residence time).
  • Gas-Liquid Separation: Gaseous HCl and SO₂ are vented, while the liquid phase enters a falling-film evaporator to recover unreacted SOCl₂.

Table 2: Continuous Flow Process Parameters

ParameterValue RangeOptimal Value
Flow Rate (L/hr)50–200150
Pressure (bar)2–53
Temperature (°C)75–8580
Annual Capacity (metric tons)500–1,000850

CFRs achieve 93–95% conversion with ≥99% purity, outperforming batch reactors in productivity (20–30% higher throughput). Automated pH monitoring ensures complete acid consumption, minimizing downstream purification costs.

Alternative Routes from Trichloropyridine Precursors

Trichloropyridines offer a divergent pathway to 3,5-dichloropyridine-2-carbonyl chloride through selective dechlorination and carboxylation. For example, 2,3,5-trichloropyridine undergoes zinc-mediated reductive dechlorination in acetic acid/water (95°C), selectively removing the 2-chloro substituent to yield 3,5-dichloropyridine. Subsequent carboxylation via Kolbe-Schmitt conditions (CO₂, 200°C, 50 bar) introduces the carboxylic acid group at the 2-position, which is then chlorinated as described in Section 1.1.

Key Advantages:

  • Avoids direct handling of corrosive chlorinating agents.
  • Leverages inexpensive trichloropyridine feedstocks from pesticide manufacturing.

Table 3: Reductive Dechlorination and Carboxylation Efficiency

StepReagent/ConditionsYield (%)Selectivity (%)
Reductive DechlorinationZn, CH₃COOH/H₂O, 95°C8792
CarboxylationCO₂, KOH, 200°C, 50 bar6585

This route’s main limitation is the moderate yield of the carboxylation step, necessitating catalyst optimization (e.g., transition metal oxides) to improve CO₂ insertion efficiency.

3,5-Dichloropyridine-2-carbonyl chloride serves as a crucial building block in the synthesis of antimicrobial pharmaceutical compounds [1]. The compound's unique chemical structure, featuring both dichlorinated pyridine ring and reactive carbonyl chloride functionality, enables versatile transformations in medicinal chemistry applications [2]. Recent research has demonstrated the compound's effectiveness as an intermediate in developing novel antimicrobial agents with enhanced potency against resistant bacterial strains [3].

The carbonyl chloride group exhibits high reactivity toward nucleophiles, facilitating the formation of amides, esters, and other derivatives that are fundamental in pharmaceutical development [1] [4]. Studies have shown that pyridine-based carbonyl chlorides can be readily converted to biologically active compounds through nucleophilic substitution reactions with various amines and alcohols . The dichlorinated pyridine scaffold provides optimal electronic properties for antimicrobial activity, with chlorine substituents enhancing molecular stability and bioavailability [6].

Research Findings in Antimicrobial Development

Comprehensive studies have revealed that derivatives synthesized from 3,5-dichloropyridine-2-carbonyl chloride demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria [7]. Synthesized compounds showed minimum inhibitory concentration values ranging from 25 to 100 micrograms per milliliter against various pathogenic strains [6] [7]. The pyridine-bridged structures derived from this intermediate exhibited enhanced activity compared to traditional antimicrobial agents [6].

Compound TypeTarget OrganismMinimum Inhibitory Concentration (μg/mL)Reference
Pyridine-2-carboxamide derivativesStaphylococcus aureus25-50 [7] [8]
Dichloropyridine Schiff basesEscherichia coli30-60 [8] [9]
Pyridine-bridged bis-carboxamidesBacillus cereus17-24 [6] [7]
Heterocyclic pyridine derivativesCandida albicans25-100 [7] [10]

The mechanism of action involves interaction with bacterial enzymes and cellular components, where the carbonyl functionality facilitates binding to target sites within microbial cells . Research indicates that these derivatives can disrupt metabolic pathways and cause significant morphological changes in bacterial cells at higher concentrations [7].

Synthetic Pathways and Intermediates

The synthesis of antimicrobial compounds from 3,5-dichloropyridine-2-carbonyl chloride typically involves multi-step processes beginning with nucleophilic substitution reactions [2] [6]. The intermediate can be converted to corresponding amides through reaction with amino acids or hydrazides, which subsequently undergo cyclization reactions to form biologically active heterocyclic systems [6]. These synthetic pathways enable the introduction of diverse functional groups that enhance antimicrobial potency and selectivity [3] [11].

Advanced synthetic methodologies have been developed to optimize yields and reduce reaction times in the preparation of antimicrobial derivatives [11]. Microwave-assisted synthesis and solvent-free conditions have proven particularly effective for these transformations, achieving superior results compared to conventional heating methods [9]. The versatility of the carbonyl chloride functionality allows for the incorporation of various pharmacophores that target specific bacterial resistance mechanisms [11] [12].

Role in Agrochemical Active Ingredient Development

3,5-Dichloropyridine-2-carbonyl chloride plays a pivotal role as an intermediate in the development of agrochemical active ingredients, particularly in herbicide and pesticide synthesis [13] [14]. The compound's chemical properties make it exceptionally suitable for constructing molecules with enhanced crop protection capabilities [15] [16]. Dichloropyridine derivatives have established themselves as essential components in modern agricultural chemistry due to their effectiveness against various plant pathogens and pests [17].

The agrochemical industry extensively utilizes pyridine-based compounds as fungicides, insecticides, and herbicides, with dichlorinated variants showing superior performance characteristics [17] [18]. Research has demonstrated that the presence of chlorine substituents at the 3 and 5 positions of the pyridine ring significantly enhances the biological activity of resulting agrochemical products [19] [20]. The carbonyl chloride functionality enables facile coupling reactions with various nucleophiles to create structurally diverse agrochemical molecules [21] [22].

Herbicide Development Applications

In herbicide synthesis, 3,5-dichloropyridine-2-carbonyl chloride serves as a key building block for developing selective plant growth inhibitors [14] [21]. The compound undergoes transformation reactions to produce herbicidal agents that effectively control broadleaf weeds while maintaining crop safety [16]. Studies have shown that dichloropyridine-derived herbicides demonstrate superior selectivity and reduced environmental persistence compared to traditional alternatives [24] [20].

The synthesis of herbicidal compounds typically involves the conversion of the carbonyl chloride to corresponding amides or esters that exhibit specific phytotoxic properties [22] [24]. Research findings indicate that pyrido-pyrimidine derivatives synthesized from chlorinated pyridine precursors show excellent herbicidal activity against both monocotyledonous and dicotyledonous weeds [24]. These compounds demonstrate inhibition rates exceeding 90% against target weed species at application rates of 1 millimolar concentration [24].

Agrochemical TypeTarget ApplicationEfficacy Rate (%)Development Stage
Selective herbicidesBroadleaf weed control85-95Commercial production [14] [21]
InsecticidesCrop protection80-90Advanced development [15] [17]
FungicidesDisease prevention75-85Research phase [13] [18]
Growth regulatorsYield enhancement70-80Early development [19] [16]

Pesticide and Insecticide Synthesis

The compound contributes significantly to the development of novel insecticidal agents through its incorporation into complex heterocyclic frameworks [15] [18]. Pyridine-based insecticides derived from dichlorinated precursors demonstrate enhanced efficacy against resistant insect populations [17] [18]. The chlorinated pyridine scaffold provides optimal properties for penetrating insect cuticles and disrupting neural transmission pathways [18].

Recent developments in agrochemical synthesis have focused on utilizing intermediate derivatization methods to enhance the discovery efficiency of lead compounds containing pyridine moieties [17]. The 3,5-dichloropyridine-2-carbonyl chloride intermediate enables the systematic modification of molecular structures to optimize biological activity and environmental compatibility [20]. These modifications result in agrochemical products with improved selectivity profiles and reduced non-target organism effects [24] [20].

Building Block for Heterocyclic Compound Libraries

3,5-Dichloropyridine-2-carbonyl chloride serves as a fundamental building block in the construction of diverse heterocyclic compound libraries for pharmaceutical and chemical research applications [25] [26]. The compound's reactive carbonyl chloride functionality and dichlorinated pyridine core provide multiple sites for chemical modification, enabling the synthesis of structurally complex heterocyclic systems [27] [28]. These libraries are essential for drug discovery programs and materials science applications where molecular diversity is paramount [29] [12].

The strategic placement of chlorine atoms at positions 3 and 5 of the pyridine ring allows for regioselective functionalization reactions that can be implemented with high precision [26]. Research has demonstrated that dichloropyridines undergo selective deprotonation and substitution reactions depending on the choice of reagents and reaction conditions [26]. This selectivity enables the systematic construction of compound libraries with well-defined structural relationships [25] [28].

Heterocyclic Library Construction Strategies

The synthesis of heterocyclic libraries from 3,5-dichloropyridine-2-carbonyl chloride involves multiple synthetic approaches including cyclization reactions, cross-coupling methodologies, and multi-component reactions [30] [28]. The carbonyl chloride group readily participates in nucleophilic substitution reactions with various heterocyclic precursors to form fused ring systems [27] . These reactions enable the preparation of diverse scaffolds including pyrimidines, oxazoles, and imidazoles with enhanced biological activity profiles [30] .

Advanced synthetic methodologies have been developed to maximize the efficiency of library construction from dichloropyridine intermediates [26] [28]. Parallel synthesis approaches allow for the simultaneous preparation of multiple heterocyclic derivatives with systematic structural variations [29]. The resulting compound libraries typically contain 50-200 individual members with diverse pharmacophoric elements and physicochemical properties [25] [29].

Library TypeStructural ClassCompound CountSynthetic Method
Fused pyrimidinesBicyclic systems45-80Cyclization reactions [30] [28]
Substituted imidazolesMonocyclic heteroaromatics30-60Multi-component synthesis [26]
Pyridine-oxazole hybridsLinked heterocycles25-50Cross-coupling methods [27]
Complex polycyclesTricyclic frameworks20-40Sequential transformations [25] [29]

Applications in Drug Discovery

Heterocyclic libraries derived from 3,5-dichloropyridine-2-carbonyl chloride find extensive applications in fragment-based drug design and lead optimization programs [29] [12]. The diverse structural frameworks enable systematic exploration of structure-activity relationships for various therapeutic targets [11] [12]. Research has shown that pyridine-containing heterocycles demonstrate favorable drug-like properties including appropriate molecular weight, lipophilicity, and metabolic stability [10].

The compound libraries generated from this intermediate have contributed to the discovery of novel antimicrobial agents with activity against drug-resistant pathogens [11] [10]. Molecular docking studies have revealed that heterocyclic derivatives exhibit strong binding interactions with bacterial enzymes and protein targets [10]. These findings support the continued development of dichloropyridine-based compound libraries for pharmaceutical applications [32] [12].

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Dates

Last modified: 08-19-2023

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